

Technical Support Center: C.I. Reactive Red 120 Aggregation in Aqueous Buffers

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Compound of Interest

Compound Name: **C.I. Reactive Red 72**

Cat. No.: **B1175227**

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Disclaimer: The compound "**C.I. Reactive Red 72**" does not correspond to a recognized chemical entity. This guide uses C.I. Reactive Red 120, a well-documented reactive dye known to exhibit aggregation, as a representative model to address potential issues in aqueous buffers.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with C.I. Reactive Red 120 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is C.I. Reactive Red 120, and why does it aggregate?

A1: C.I. Reactive Red 120 is a double azo class reactive dye.^[1] Its molecular structure contains large aromatic regions which can lead to intermolecular interactions, such as van der Waals forces and π - π stacking, causing the dye molecules to self-associate and form aggregates in aqueous solutions.^{[2][3]} This aggregation is a common phenomenon, especially at higher concentrations.^[4]

Q2: What are the common signs of C.I. Reactive Red 120 aggregation in my experiments?

A2: Signs of aggregation can include:

- Visual Precipitation: The most obvious sign is the formation of visible particles or cloudiness in the solution.
- Color Shift: A noticeable change in the color of the solution, often a shift to a bluer shade (hypsochromic shift), can indicate the formation of H-aggregates.[5][6]
- Inconsistent Experimental Results: Aggregation can lead to variability in staining, labeling, or other experimental outcomes.
- Filter Clogging: Aggregates can clog filters during solution preparation or experimental procedures.

Q3: How does the buffer composition affect the aggregation of C.I. Reactive Red 120?

A3: Buffer composition plays a critical role in dye aggregation:

- pH: The pH of the buffer can influence the ionization state of the dye molecule, affecting its solubility and tendency to aggregate.[7] For C.I. Reactive Red 120, extreme pH values can lead to increased aggregation or degradation.[8]
- Ionic Strength: High concentrations of salts (electrolytes) in the buffer can promote aggregation by shielding the electrostatic repulsion between dye molecules, allowing them to come closer together.[7][9]
- Buffer Species: Certain buffer components may interact with the dye, either promoting or inhibiting aggregation. It is advisable to test different buffer systems if aggregation is a persistent issue.

Q4: Can temperature influence the aggregation of C.I. Reactive Red 120?

A4: Yes, temperature is a key factor. Generally, increasing the temperature of the dye solution can help to reduce aggregation by providing more kinetic energy to the molecules, which disrupts the weak intermolecular forces responsible for aggregation.[3][7]

Troubleshooting Guides

Issue 1: Visible Precipitate or Cloudiness in the Dye Solution

Possible Cause	Troubleshooting Step
High Dye Concentration	Prepare a fresh, more dilute stock solution. Work with the lowest effective concentration for your application.
Inappropriate Buffer Conditions	1. Check and adjust the pH of your buffer to a neutral or slightly alkaline range. 2. Reduce the ionic strength of the buffer by lowering the salt concentration. 3. Consider using a different buffer system.
Low Temperature	Gently warm the solution while stirring. Avoid boiling, as it can degrade the dye.

Issue 2: Inconsistent Staining or Labeling Results

Possible Cause	Troubleshooting Step
Partial Dye Aggregation	1. Prepare fresh dye solutions for each experiment. 2. Filter the dye solution through a 0.22 μm syringe filter immediately before use to remove any small aggregates. 3. Increase the temperature of the staining or labeling solution, if the protocol allows.
Dye Hydrolysis	In alkaline conditions, reactive dyes can be hydrolyzed, reducing their reactivity. Prepare the dye solution immediately before use and avoid prolonged storage in high pH buffers. ^[8]

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to C.I. Reactive Red 120.

Table 1: Physicochemical Properties of C.I. Reactive Red 120

Property	Value	Reference
Molecular Formula	C ₄₄ H ₂₄ Cl ₂ N ₁₄ Na ₆ O ₂₀ S ₆	[1]
Molecular Weight	1469.98 g/mol	[1]
CAS Number	61951-82-4	[1]
Solubility in Water (at 50°C)	> 140 g/L	[1]
λ _{max} (in water)	535 nm	[10]

Table 2: Factors Influencing C.I. Reactive Red 120 Aggregation

Factor	Effect on Aggregation	Notes
Increasing Concentration	Increases	Higher probability of intermolecular interactions.
Increasing Ionic Strength	Increases	Shields electrostatic repulsion between dye molecules.[7][9]
Increasing Temperature	Decreases	Provides kinetic energy to overcome intermolecular forces.[3][7]
Acidic or Highly Alkaline pH	May Increase	Can alter the ionization state and solubility of the dye.[7][8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of C.I. Reactive Red 120

- Weighing: Accurately weigh the desired amount of C.I. Reactive Red 120 powder in a fume hood, wearing appropriate personal protective equipment (PPE).
- Dissolution: Add a small amount of high-purity water (e.g., Milli-Q) to the powder to create a paste. This helps to prevent clumping.

- Dilution: Gradually add the desired aqueous buffer to the paste while vortexing or stirring to ensure complete dissolution.
- Sonication (Optional): If aggregation is observed, sonicate the solution in a water bath for 5-10 minutes to aid in the dispersion of aggregates.
- Filtration: Filter the stock solution through a 0.22 μm syringe filter to remove any remaining micro-aggregates.
- Storage: Store the stock solution protected from light, and for short periods. For longer-term storage, consult stability data, though fresh preparation is recommended.

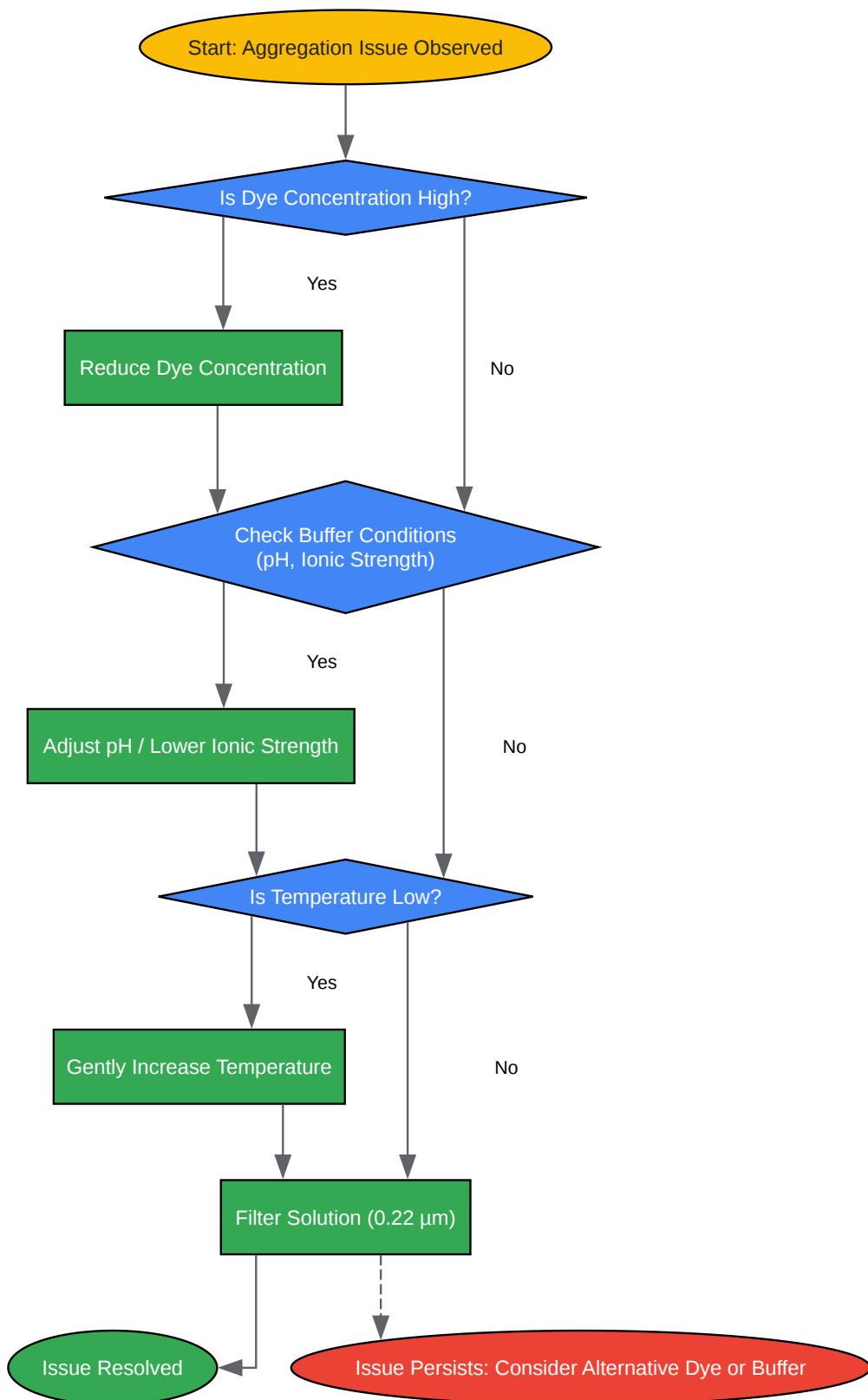
Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for detecting dye aggregation.[\[11\]](#)[\[12\]](#) The formation of aggregates often leads to changes in the absorption spectrum.

- Sample Preparation: Prepare a series of dilutions of C.I. Reactive Red 120 in the desired aqueous buffer.
- Blank Measurement: Use the aqueous buffer as a blank to zero the spectrophotometer.
- Spectral Acquisition: Measure the absorbance spectrum of each dilution over a relevant wavelength range (e.g., 300-700 nm).
- Data Analysis:
 - Monomer Peak: The peak corresponding to the monomeric form of C.I. Reactive Red 120 is at approximately 535 nm.[\[10\]](#)
 - Aggregate Peak: The formation of H-aggregates is typically indicated by the appearance of a new, blue-shifted peak or a shoulder on the main absorption band at a shorter wavelength.[\[5\]](#)[\[6\]](#)
 - Isosbestic Point: The presence of an isosbestic point, where the absorbance remains constant across different concentrations, suggests a two-state equilibrium between the

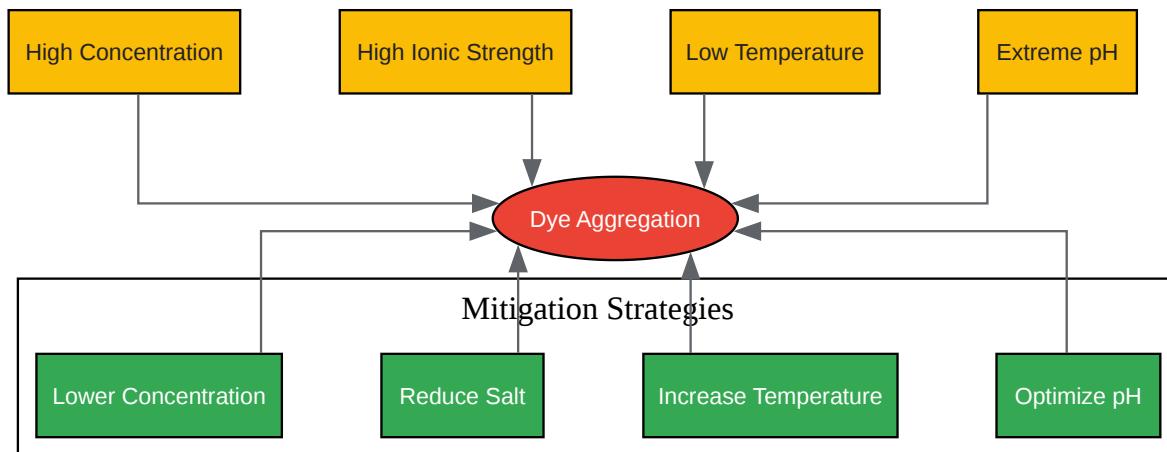
monomer and an aggregate species (e.g., a dimer).[6]

Visualizations



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Caption: Troubleshooting workflow for C.I. Reactive Red 120 aggregation.

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Caption: Factors influencing C.I. Reactive Red 120 aggregation.

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